((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide
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Description
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide: is a phosphonium salt with the molecular formula C29H35INO2P and a molecular weight of 587.48 g/mol .
Mechanism of Action
Target of Action
The compound ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide is primarily used as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development . PROTACs are a class of bifunctional molecules that target proteins for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is facilitated by the rigidity of the linker . This interaction leads to changes in the 3D orientation of the degrader, optimizing drug-like properties .
Biochemical Pathways
The compound affects the protein degradation pathway. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide typically involves the reaction of N-Boc-4-piperidinemethanol with triphenylphosphine and iodomethane . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-triphenylphosphanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFMQELZEAFAKI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35INO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592695 |
Source
|
Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146293-11-0 |
Source
|
Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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